![molecular formula C22H15BrN2O3S B3439911 N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B3439911.png)
N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide
Overview
Description
N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, and researchers are exploring its potential in different areas, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, including protein kinases, which are involved in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cell signaling pathways. Additionally, it has been found to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been tested for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide in lab experiments is its unique properties, which make it a valuable tool for studying the mechanisms of certain enzymes and signaling pathways. Additionally, the compound has been found to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, researchers are exploring the use of the compound as a tool for studying the mechanisms of certain enzymes and signaling pathways. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)-4-(phenylsulfonyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to have anti-cancer properties and has been tested for its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been tested for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-bromoquinolin-8-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3S/c23-19-12-13-20(21-18(19)7-4-14-24-21)25-22(26)15-8-10-17(11-9-15)29(27,28)16-5-2-1-3-6-16/h1-14H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECNWOKTUOYCGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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